molecular formula C6H6N4O2S B020861 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile CAS No. 110579-01-6

2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile

Cat. No. B020861
M. Wt: 198.21 g/mol
InChI Key: QXEAKCLPSIRBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is a chemical compound that has shown great promise in scientific research. It is a thioether derivative of imidazole, which has been found to have various biological activities.

Mechanism Of Action

The exact mechanism of action of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and anti-oxidant properties.

Biochemical And Physiological Effects

2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and anti-oxidant properties. Additionally, it has been shown to have anti-microbial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is its high yield and purity, which makes it easy to synthesize and purify for laboratory experiments. It has also been shown to have a broad range of biological activities, making it a potential candidate for various research applications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile. One potential direction is to further investigate its anti-tumor activity and explore its potential as a cancer therapeutic agent. Another direction is to study its anti-inflammatory and anti-oxidant properties and evaluate its potential for the treatment of various inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and identify potential targets for drug development.
In conclusion, 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile is a promising compound with various biological activities. Its synthesis method is straightforward, and it has shown potential for various scientific research applications. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile involves the reaction of 1-methyl-4-nitroimidazole-5-thiol with acetonitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The yield of the product is typically high, and the purity can be easily achieved through simple purification techniques.

Scientific Research Applications

2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile has been found to have several scientific research applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have anti-microbial activity against various bacterial and fungal strains.

properties

CAS RN

110579-01-6

Product Name

2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetonitrile

InChI

InChI=1S/C6H6N4O2S/c1-9-4-8-5(10(11)12)6(9)13-3-2-7/h4H,3H2,1H3

InChI Key

QXEAKCLPSIRBIW-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1SCC#N)[N+](=O)[O-]

Canonical SMILES

CN1C=NC(=C1SCC#N)[N+](=O)[O-]

Other CAS RN

110579-01-6

synonyms

2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetonitrile

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.